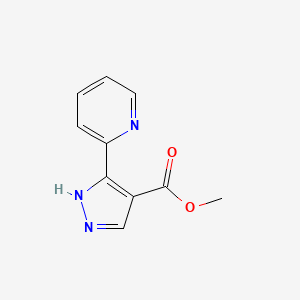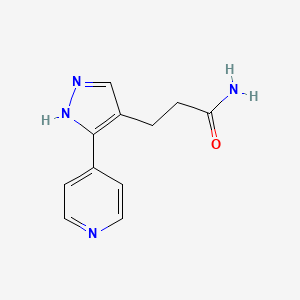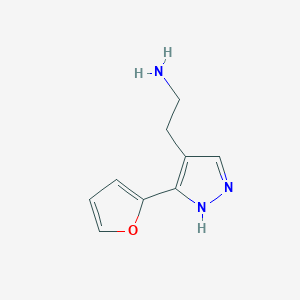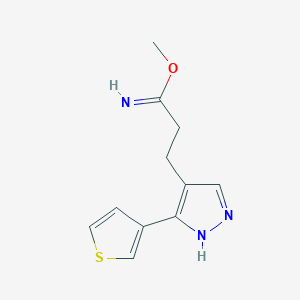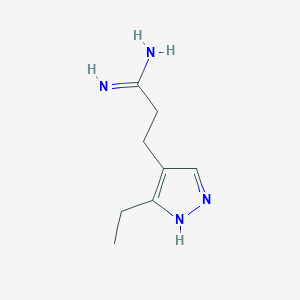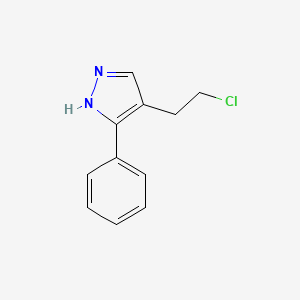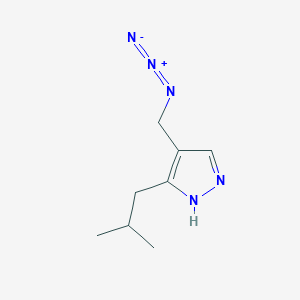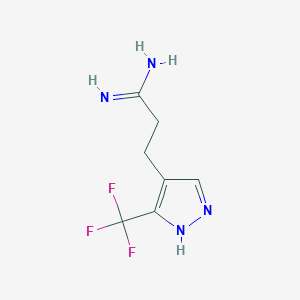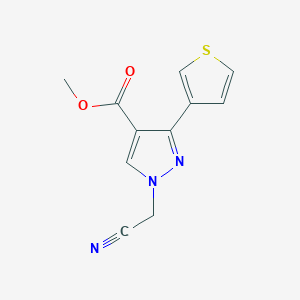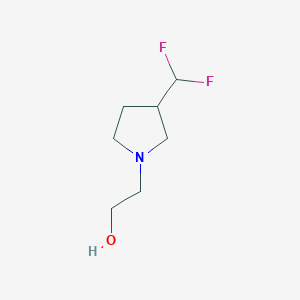
2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-ol is1S/C6H11F2NO/c7-6(8)1-2-9(5-6)3-4-10/h10H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Physicochemical Properties
- A study focused on the spectroscopic and physicochemical properties of closely related species, including 1-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, highlights the importance of intramolecular OH⋯N hydrogen bonding in the conformational behavior of such compounds (Laurella & Erben, 2016).
Molecular and Crystal Structure Analysis
- Research on 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol provides insights into the molecular and crystal structure of similar compounds, which can be relevant for understanding the structural properties of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-ol derivatives (Percino et al., 2006).
Metal-Free Organic Synthesis
- The use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides in a metal-free direct [2+2] cycloaddition reaction for the synthesis of substituted cyclobutenes showcases a novel approach in organic synthesis that could potentially involve similar fluorinated pyrrolidine compounds (Alcaide et al., 2015).
Ligand Formation and Rearrangement
- A study demonstrates the formation of a coordinated 2-aminoethylidene ligand containing a pyrrolidin-2-yl ring, which undergoes deprotonation and rearrangement, suggesting potential applications in catalysis and organic synthesis for fluorinated pyrrolidine compounds (Puerta, Valerga, & Palacios, 2008).
Electrooptic Film Fabrication
- The development of electrooptic films using pyrrole-pyridine-based dibranched chromophores, some of which may be structurally similar to 2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-ol, underscores the material's potential in optical and electrooptic applications (Facchetti et al., 2006).
NMR Assignment in Organocatalysis
- The complete NMR assignment of a new chiral organocatalyst structurally related to fluorinated pyrrolidine compounds could provide a reference for similar chemicals, highlighting the compound's potential in catalytic processes (Yan-fang, 2008).
Synthesis of Fungicidal Compounds
- Research on the synthesis of new fungicidal compounds, like 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, shows potential agricultural applications for similar fluorinated pyrrolidine compounds (Kuzenkov & Zakharychev, 2009).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H227, H302, H315, H318, and H335, which indicate that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)6-1-2-10(5-6)3-4-11/h6-7,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYPZBQCVFYQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Difluoromethyl)pyrrolidin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



